8-Acetyl-2-(dipropylamino)tetralin is a synthetic compound classified as a 5-hydroxytryptamine receptor 1A agonist, primarily known for its interaction with serotonin receptors. It is notable for its two isomers, with the (S)-isomer exhibiting the highest potency. The compound's systematic name is 1-[7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]ethanone, and it has a molecular formula of with a molecular weight of 273.4 g/mol. The compound is often referenced in scientific literature for its neuropharmacological properties and potential therapeutic applications.
The synthesis of 8-Acetyl-2-(dipropylamino)tetralin typically involves several steps, beginning with the preparation of 2-(dipropylamino)tetralin. The acetylation process introduces the acetyl group at the C8 position of the tetralin structure.
The molecular structure of 8-Acetyl-2-(dipropylamino)tetralin features a tetrahydronaphthalene core substituted with a dipropylamino group and an acetyl group at the C8 position.
The compound appears as a solid powder and is soluble in dimethyl sulfoxide.
8-Acetyl-2-(dipropylamino)tetralin participates in various chemical reactions primarily due to its functional groups.
The mechanism of action for 8-Acetyl-2-(dipropylamino)tetralin primarily involves its role as an agonist at the 5-hydroxytryptamine receptor 1A.
Upon binding to the receptor, it triggers intracellular signaling pathways that lead to various physiological effects, including modulation of neurotransmitter release and influence on mood and anxiety levels.
Studies have shown that both enantiomers exhibit significant behavioral effects in animal models, such as inducing the serotonin behavioral syndrome and influencing body temperature regulation .
8-Acetyl-2-(dipropylamino)tetralin has several scientific applications:
The synthesis of the enantiomers of 8-acetyl-2-(dipropylamino)tetralin (commonly designated LY-41) leverages advanced palladium-catalyzed cross-coupling strategies, starting from enantiomerically pure precursors. The key intermediate is the triflate derivative of (R)- or (S)-8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT). This triflate group undergoes efficient palladium-catalyzed reactions, specifically carbonylative Stille coupling or Heck acetylation, introducing the acetyl group at the C8 position while preserving the chiral integrity of the tetralin backbone. This method provides a reliable route to both (R)-LY-41 and (S)-LY-41 in high enantiomeric purity [3] [6].
The stereoselectivity achieved in this synthesis is crucial because the biological activity of these enantiomers at the 5-HT₁ₐ receptor differs significantly. Unlike its precursor 8-OH-DPAT, where the (R)-enantiomer exhibits higher potency, LY-41 demonstrates an inverse stereoselectivity: the (S)-enantiomer displays greater agonist potency in both behavioral and biochemical assays [1] [6].
Table 1: Key Synthetic Routes to LY-41 Enantiomers
Starting Material | Key Reaction | Catalyst System | Product (Configuration) | Key Advantage |
---|---|---|---|---|
(R)-8-OH-DPAT triflate | Carbonylative Stille Coupling | Pd(0)/Ligand | (R)-LY-41 | High yield, configurational retention |
(S)-8-OH-DPAT triflate | Heck Acetylation | Pd(OAc)₂/PPh₃ | (S)-LY-41 | Direct acetyl introduction |
Resolved 8-Hydroxy-tetralin | N-alkylation then C8 acylation | Not applicable | Racemic LY-41 | Simpler route, requires resolution |
Systematic exploration of C8-substituted 2-(dipropylamino)tetralin derivatives revealed critical structure-activity relationships (SAR) governing 5-HT₁ₐ receptor affinity and efficacy. Replacing the 8-hydroxy group of 8-OH-DPAT with various substituents (e.g., methoxycarbonyl, acetyl, formyl, carboxylate) demonstrated that bulk and electronic properties significantly influence receptor interaction.
The 8-acetyl group (as in LY-41) proved particularly favorable. While smaller than the hydroxyl group, it conferred high affinity (Kᵢ values typically ranging from 0.7 nM to 130 nM in rat hippocampal/cortical membrane competition assays using [³H]-8-OH-DPAT). Crucially, the acetyl derivative maintained potent agonist efficacy in vivo, evidenced by induction of the 5-HT behavioral syndrome (flat body posture, forepaw treading, head weaving) and hypothermia in rats, effects blocked by the selective 5-HT₁ₐ antagonist (S)-UH-301 [1] [3].
Other C8 modifications yielded divergent results:
Table 2: Influence of C8 Substituent on 5-HT₁ₐ Receptor Interaction in 2-(Dipropylamino)Tetralin Derivatives
C8 Substituent | Representative Compound | Approx. Kᵢ (nM) vs [³H]8-OH-DPAT | In Vivo 5-HT₁ₐ Agonist Efficacy | Notes |
---|---|---|---|---|
OH | 8-OH-DPAT | ~1-2 | Very High (Full Agonist) | Prototype agonist |
COCH₃ (Acetyl) | LY-41 | 0.7 - 4 | High (Full Agonist) | (S)-enantiomer more potent |
COOCH₃ (Methoxycarbonyl) | Analog | 1 - 5 | High (Full Agonist) | Similar profile to Acetyl |
CHO (Formyl) | Analog | 5 - 20 | Moderate/Weak | Reduced efficacy vs Acetyl/OH |
COO⁻ (Carboxylate) | Analog | >1000 | None | Negligible affinity |
H | 2-DPAT | >1000 | None | Dramatic loss of affinity |
Further modifications involved the nitrogen substituents. Replacing one N-propyl group with a more complex moiety like a 4-(8-aza-7,9-dioxospiro[4.5]decan-8-yl)-butyl group generally increased both affinity and intrinsic efficacy at the 5-HT₁ₐ receptor, suggesting potential interaction with an accessory binding site [5].
LY-41 shares the core 2-(dipropylamino)tetralin structure with the prototypical 5-HT₁ₐ agonist 8-OH-DPAT. Pharmacologically, both compounds act as potent and efficacious 5-HT₁ₐ receptor agonists in vivo, producing the classic serotonin behavioral syndrome and hypothermia in rats [1]. Biochemical evidence further supports this shared mechanism: both LY-41 enantiomers and 8-OH-DPAT reduce brain 5-HTP accumulation in rats treated with a decarboxylase inhibitor, indicating stimulation of somatodendritic 5-HT₁ₐ autoreceptors leading to decreased serotonin synthesis [1].
However, critical differences exist:
LY-41 also compares interestingly with other 2-aminotetralin derivatives:
Table 3: Comparative 5-HT₁ₐ Receptor Pharmacology of Key 2-Aminotetralins
Compound (Primary Config) | 5-HT₁ₐ Receptor Affinity (Kᵢ, nM range) | Intrinsic Activity (Adenylate Cyclase Inhibition) | Primary In Vivo Effect (Rat) | Key Distinguishing Feature |
---|---|---|---|---|
8-OH-DPAT (R) | 1-2 | Full Agonist | Full 5-HT Syndrome, Hypothermia | (R) >> (S) potency; Broader off-target profile |
8-OH-DPAT (S) | 1-2 | Partial Agonist | Weak/Partial Syndrome | Less potent than (R)-enantiomer |
LY-41 / 8-Acetyl-DPAT (S) | 0.7-4 | Full Agonist | Full 5-HT Syndrome, Hypothermia (Potent) | (S) > (R) potency; More selective? |
LY-41 / 8-Acetyl-DPAT (R) | Higher than (S) | Full Agonist (Lower Potency) | Partial/Weaker Syndrome | Less potent than (S)-enantiomer |
(S)-5-Fluoro-8-OH-DPAT ((S)-UH-301) | ~10-20 | Antagonist / Very Weak Partial Agonist | Antagonizes 5-HT₁ₐ Agonist Effects | Selective 5-HT₁ₐ Antagonist |
2-DPAT | >1000 | None | No Effect | Lacks essential C8 substituent |
The distinct SAR, particularly the reversed stereoselectivity of LY-41 compared to 8-OH-DPAT, provides valuable insights for refining pharmacophore models of the 5-HT₁ₐ receptor and designing novel ligands with tailored efficacy (full agonist, partial agonist, antagonist) and improved selectivity [1] [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7